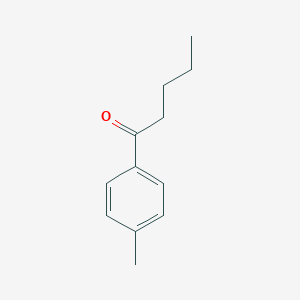

4'-Methylvalerophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115636. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-3-4-5-12(13)11-8-6-10(2)7-9-11/h6-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVCZJADTSTKNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870926 | |

| Record name | 1-(4-Methylphenyl)-1-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1671-77-8 | |

| Record name | 1-(4-Methylphenyl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1671-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Methylvalerophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001671778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1671-77-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Methylphenyl)-1-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-methylvalerophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4'-Methylvalerophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4'-methylvalerophenone (CAS No: 1671-77-8), an aromatic ketone utilized as a key intermediate in various organic syntheses.[1][2] The document details three core synthesis methodologies: Friedel-Crafts acylation, Grignard reagent-based synthesis, and the oxidation of 1-(4-methylphenyl)pentan-1-ol. Each section includes detailed experimental protocols, quantitative data summaries, and visual representations of the chemical workflows to facilitate understanding and replication in a laboratory setting.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₆O |

| Molar Mass | 176.26 g/mol [2] |

| Appearance | Colorless to pale yellow liquid[2] |

| Boiling Point | Approx. 255.5°C[2] |

| Density | ~0.962 g/cm³ (at 20°C)[2] |

| Solubility | Poorly soluble in water; Soluble in ethanol, diethyl ether, chloroform[2] |

Pathway 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and direct method for the synthesis of aromatic ketones.[3] This electrophilic aromatic substitution involves the reaction of an aromatic compound, in this case, toluene, with an acylating agent such as valeryl chloride or valeric anhydride. The reaction is promoted by a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), which activates the acylating agent to form a highly electrophilic acylium ion.[4]

Reaction Scheme

Caption: Friedel-Crafts acylation of toluene.

Experimental Protocol (Adapted from Friedel-Crafts Acylation of Toluene)

This protocol is adapted from established procedures for the Friedel-Crafts acylation of toluene with other acyl chlorides.[3][5]

Materials and Reagents:

-

Toluene (Reagent grade, anhydrous)

-

Valeryl chloride (or Valeric Anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Concentrated hydrochloric acid (HCl)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (1.1 equivalents).

-

Solvent Addition: Add anhydrous dichloromethane to the flask to create a slurry.

-

Cooling: Cool the flask to 0°C using an ice bath.

-

Acylating Agent Addition: Dissolve valeryl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the valeryl chloride solution dropwise to the stirred AlCl₃ slurry over 30 minutes, maintaining the temperature at 0°C.

-

Toluene Addition: After the formation of the acylium ion complex, add a solution of toluene (1.2 equivalents) in anhydrous dichloromethane to the dropping funnel. Add the toluene solution dropwise to the reaction mixture while keeping the temperature at 0°C.

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain this compound.

Quantitative Data

| Parameter | Value/Range | Notes |

| Typical Yield | 70-85% | Yields can vary based on the purity of reagents and reaction conditions. Similar acylations of toluene report yields in this range. |

| Reaction Time | 3-5 hours | Includes addition and stirring time at room temperature. |

| Reaction Temperature | 0°C to Room Temperature | Initial cooling is critical to control the exothermic reaction.[5] |

| Purity (Post-distillation) | >98% | As determined by Gas Chromatography (GC) or ¹H NMR. |

Pathway 2: Grignard Reagent-Based Synthesis

Grignard reagents offer a versatile route to ketone synthesis. For this compound, a viable approach involves the reaction of p-tolylmagnesium bromide with valeronitrile, followed by acidic hydrolysis of the intermediate imine.

Reaction Scheme

Caption: Grignard synthesis of this compound.

Experimental Protocol

Part A: Preparation of p-Tolylmagnesium Bromide

-

Setup: Assemble a flame-dried, three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

-

Initiation: Add a small portion of a solution of 4-bromotoluene (1.0 equivalent) in anhydrous diethyl ether or THF to the magnesium turnings. The reaction should initiate, indicated by a color change and gentle refluxing.[6]

-

Addition: Once initiated, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting Grignard reagent is a dark grey or brown solution.

Part B: Reaction with Valeronitrile and Hydrolysis

-

Nitrile Addition: In a separate flame-dried flask under a nitrogen atmosphere, prepare a solution of valeronitrile (1.0 equivalent) in anhydrous diethyl ether.

-

Grignard Addition: Cool the nitrile solution to 0°C in an ice bath. Slowly add the prepared p-tolylmagnesium bromide solution (1.1 equivalents) via a cannula or dropping funnel.

-

Reaction: After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench by adding aqueous 2M HCl. Stir until the intermediate imine is fully hydrolyzed and any solids have dissolved.

-

Work-up and Purification: Follow steps 8-11 from the Friedel-Crafts protocol (Extraction, Washing, Drying, and Purification).

Quantitative Data

| Parameter | Value/Range | Notes |

| Typical Yield | 75-90% | Grignard reactions with nitriles are generally high-yielding. |

| Reaction Time | 4-6 hours | Includes Grignard formation and reaction with the nitrile. |

| Reaction Temperature | Reflux (Grignard), 0°C to RT (Reaction) | Careful temperature control is needed during the addition steps. |

| Purity (Post-distillation) | >98% | High purity is achievable with careful purification. |

Pathway 3: Oxidation of 1-(4-methylphenyl)pentan-1-ol

This two-step pathway involves the initial synthesis of the secondary alcohol, 1-(4-methylphenyl)pentan-1-ol, via a Grignard reaction, followed by its oxidation to the corresponding ketone, this compound.

Reaction Scheme

Caption: Two-step synthesis via alcohol oxidation.

Experimental Protocol

Part A: Synthesis of 1-(4-methylphenyl)pentan-1-ol This step is a standard Grignard reaction between an aldehyde and an organomagnesium halide. The protocol is similar to the Grignard synthesis described in Pathway 2, substituting 4-bromotoluene with n-butyl bromide and valeronitrile with 4-methylbenzaldehyde.

Part B: Oxidation of 1-(4-methylphenyl)pentan-1-ol The following protocol is based on a reported oxidation of a similar secondary alcohol.[7]

Materials and Reagents:

-

1-(4-methylphenyl)pentan-1-ol (from Part A)

-

1-Butyl-3-methylimidazolium hexafluorophosphate (BMI-PF₆)

-

Cesium carbonate (Cs₂CO₃)

-

Trifluoromethylbenzene (solvent)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel

Procedure:

-

Reaction Setup: In a reaction flask fitted with a reflux condenser and a drying tube, combine 1-(4-methylphenyl)pentan-1-ol (1.0 equivalent), BMI-PF₆ (1.5 equivalents), Cs₂CO₃ (0.5 equivalents), and trifluoromethylbenzene.

-

Heating: Stir the reaction mixture at 105°C for 20 hours.

-

Work-up: After completion, cool the reaction mixture, dilute it with ethyl acetate, and pour it into water.

-

Extraction: Transfer to a separatory funnel and extract the aqueous phase three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate, 10:1 v/v) to yield pure this compound.

Quantitative Data

| Parameter | Value/Range | Notes |

| Yield (Oxidation Step) | 86%[7] | This specific yield has been reported in the literature for a closely related substrate.[7] |

| Reaction Time (Oxidation) | 20 hours[7] | This method requires a longer reaction time compared to the other pathways. |

| Reaction Temperature | 105°C[7] | The oxidation step requires heating. |

| Purity (Post-chromatography) | >99% | Column chromatography typically affords high-purity products. |

Summary and Comparison of Pathways

| Pathway | Key Features | Advantages | Disadvantages |

| Friedel-Crafts Acylation | Electrophilic Aromatic Substitution | Direct, one-step synthesis; uses readily available starting materials. | Requires stoichiometric amounts of Lewis acid catalyst; catalyst is moisture-sensitive; potential for isomeric impurities (ortho-acylation). |

| Grignard-based Synthesis | Nucleophilic Addition to Nitrile | High yields; good regioselectivity (para-substitution is defined by the starting material). | Requires strictly anhydrous conditions; Grignard reagents are highly reactive and moisture-sensitive. |

| Oxidation of Alcohol | Two-step: Grignard then Oxidation | High yields and purity reported for the oxidation step; avoids strong Lewis acids in the final step. | A two-step process increases overall synthesis time and complexity; oxidation reagents can be expensive or toxic. |

This guide provides a detailed framework for the synthesis of this compound. The choice of pathway will depend on the specific requirements of the research or development project, including scale, available equipment, cost of reagents, and desired purity. Researchers should conduct a thorough risk assessment before performing any of these experimental procedures.

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. 4-METHYLVALEROPHENONE - SYNTHETIKA [synthetikaeu.com]

- 3. websites.umich.edu [websites.umich.edu]

- 4. benchchem.com [benchchem.com]

- 5. scribd.com [scribd.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. This compound | 1671-77-8 [m.chemicalbook.com]

An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of 4'-Methylvalerophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedel-Crafts acylation reaction for the synthesis of 4'-methylvalerophenone, an aromatic ketone with applications as an intermediate in organic synthesis. This document details the underlying mechanism, experimental protocols, and relevant quantitative data to support research and development in the chemical and pharmaceutical industries.

Introduction to Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental and widely utilized electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[1][2] Developed by Charles Friedel and James Mason Crafts in 1877, this reaction typically involves the use of an acyl halide or anhydride as the acylating agent and a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1] The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic substrate.[2]

In the context of synthesizing this compound, toluene serves as the aromatic substrate and valeryl chloride or valeric anhydride acts as the acylating agent. The methyl group of toluene is an activating, ortho, para-directing group. Due to steric hindrance, the acylation predominantly occurs at the para position, yielding this compound as the major product.

Reaction Mechanism

The Friedel-Crafts acylation of toluene with valeryl chloride proceeds through a well-established multi-step mechanism:

-

Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride, reacts with valeryl chloride to form a highly electrophilic acylium ion. This ion is stabilized by resonance.[2]

-

Electrophilic Attack: The π-electron system of the toluene ring acts as a nucleophile, attacking the acylium ion. This attack preferentially occurs at the para position due to the directing effect of the methyl group and steric considerations. This step results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Catalyst Regeneration: A weak base, such as the tetrachloroaluminate anion (AlCl₄⁻), abstracts a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final product, this compound. This step also regenerates the aluminum chloride catalyst. However, the ketone product can form a complex with the Lewis acid, often necessitating the use of stoichiometric amounts of the catalyst.[3]

Caption: Mechanism of Friedel-Crafts Acylation.

Quantitative Data

The following tables summarize key quantitative data for the reactants and the product, this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 1-(4-methylphenyl)pentan-1-one |

| CAS Number | 1671-77-8[4] |

| Molecular Formula | C₁₂H₁₆O[4] |

| Molecular Weight | 176.25 g/mol [4] |

| Boiling Point | 261 °C[1] |

| Density | ~0.943 g/cm³[1] |

| Appearance | Colorless oil[1] |

Table 2: Spectral Data for this compound

| Spectrum Type | Key Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ (ppm): 7.86 (d, 2H), 7.25 (d, 2H), 2.90 (t, 2H), 2.41 (s, 3H), 1.65 (m, 2H), 1.38 (m, 2H), 0.93 (t, 3H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 199.9, 143.9, 134.7, 129.2, 128.4, 38.4, 26.8, 22.4, 21.6, 13.9 |

| IR (Neat) | ν (cm⁻¹): 2958, 2931, 2871 (C-H stretch), 1682 (C=O stretch, aryl ketone), 1608 (C=C stretch, aromatic), 815 (para-disubstituted benzene) |

| Mass Spectrum (EI) | m/z (%): 119 (100), 134 (40), 91 (30), 176 (25, M⁺)[4] |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound via Friedel-Crafts acylation. This procedure is adapted from established methods for the acylation of toluene.[2][5]

Materials and Reagents:

-

Toluene (anhydrous)

-

Valeryl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Addition funnel

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

References

Spectroscopic Profile of 4'-Methylvalerophenone: A Technical Guide

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the aromatic ketone, 4'-Methylvalerophenone.

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No. 1671-77-8), a compound of interest to researchers in organic synthesis, medicinal chemistry, and drug development. The following sections present detailed experimental protocols for acquiring ¹H NMR, ¹³C NMR, IR, and MS spectra, followed by a summary of the key data in structured tables for ease of reference and comparison.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₂H₁₆O, with a molecular weight of 176.25 g/mol . The structure, confirmed by the subsequent spectroscopic data, is 1-(4-methylphenyl)pentan-1-one.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | Doublet | 2H | Aromatic protons (ortho to carbonyl) |

| ~7.25 | Doublet | 2H | Aromatic protons (meta to carbonyl) |

| ~2.90 | Triplet | 2H | -CH₂- adjacent to carbonyl |

| ~2.40 | Singlet | 3H | Aromatic -CH₃ |

| ~1.65 | Multiplet | 2H | -CH₂- |

| ~1.35 | Multiplet | 2H | -CH₂- |

| ~0.90 | Triplet | 3H | Terminal -CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~200 | C=O (Carbonyl) |

| ~143 | Aromatic C (quaternary, attached to methyl) |

| ~134 | Aromatic C (quaternary, attached to carbonyl) |

| ~129 | Aromatic CH (meta to carbonyl) |

| ~128 | Aromatic CH (ortho to carbonyl) |

| ~38 | -CH₂- adjacent to carbonyl |

| ~27 | -CH₂- |

| ~22 | -CH₂- |

| ~21 | Aromatic -CH₃ |

| ~14 | Terminal -CH₃ |

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~2960-2850 | Strong | Aliphatic C-H stretch |

| ~1680 | Strong | C=O (Aryl ketone) stretch |

| ~1605 | Medium | Aromatic C=C stretch |

| ~1465 | Medium | -CH₂- bend |

| ~1375 | Medium | -CH₃ bend |

| ~815 | Strong | 1,4-Disubstituted (p-substituted) benzene C-H bend |

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 176 | ~25 | [M]⁺ (Molecular ion) |

| 134 | ~20 | [M - C₃H₆]⁺ |

| 119 | 100 | [CH₃C₆H₄CO]⁺ (Base Peak) |

| 91 | ~40 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard single-pulse experiment is performed. Key parameters include a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled experiment (e.g., using a Waltz-16 decoupling sequence) is performed to simplify the spectrum to singlets for each unique carbon. Key parameters include a 30° pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Data Processing: The raw free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra. For the ¹³C spectrum in CDCl₃, the solvent peak at 77.16 ppm can also be used as a secondary reference.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectra are recorded on an FTIR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

-

Sample Preparation: As this compound is a low-melting solid or oil at room temperature, it can be analyzed as a neat liquid. A small drop of the sample is placed directly onto the ATR crystal.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then applied, and the sample spectrum is acquired. Typically, 16 or 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. Peak positions are identified and reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the mass-to-charge ratio of the molecular ion and its fragments.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).

-

GC Separation: 1 µL of the sample solution is injected into a GC equipped with a capillary column (e.g., a 30 m x 0.25 mm HP-5ms column). The injector temperature is typically set to 250°C. The oven temperature program might start at 100°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/min. Helium is used as the carrier gas.

-

MS Analysis: The eluent from the GC column is introduced into the ion source of a mass spectrometer, typically operating in electron ionization (EI) mode at 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass range of m/z 40-400.

-

Data Processing: The resulting mass spectrum shows the relative abundance of different fragments plotted against their mass-to-charge ratio (m/z). The molecular ion peak and the major fragment ions are identified.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Key fragmentation pathways of this compound in Mass Spectrometry.

An In-Depth Technical Guide to the 1H NMR Spectrum Analysis of 4'-Methylvalerophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4'-Methylvalerophenone. The information herein is intended to support researchers and professionals in the fields of analytical chemistry, organic synthesis, and drug development in the structural elucidation and characterization of this and structurally related aromatic ketones.

Introduction

This compound, also known as 1-(4-methylphenyl)pentan-1-one, is an aromatic ketone. Understanding its molecular structure is crucial for predicting its chemical behavior, reactivity, and potential applications. 1H NMR spectroscopy is a powerful analytical technique that provides detailed information about the number of different types of protons, their electronic environments, and their spatial relationships within a molecule. This guide presents a detailed interpretation of the 1H NMR spectrum of this compound, including predicted chemical shifts, multiplicities, coupling constants, and integration values.

Predicted 1H NMR Spectral Data

The following table summarizes the predicted 1H NMR spectral data for this compound. These values were generated using computational prediction tools and are supplemented by comparative analysis with experimental data from structurally analogous compounds.

| Proton Assignment (See Figure 1) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a | 0.92 | Triplet (t) | 7.3 | 3H |

| H-b | 1.37 | Sextet | 7.4 | 2H |

| H-c | 1.65 | Quintet | 7.5 | 2H |

| H-d | 2.91 | Triplet (t) | 7.5 | 2H |

| H-e | 7.82 | Doublet (d) | 8.3 | 2H |

| H-f | 7.27 | Doublet (d) | 8.1 | 2H |

| H-g | 2.41 | Singlet (s) | - | 3H |

Note: Predicted data provides a strong foundational understanding. Actual experimental values may vary slightly depending on solvent, concentration, and instrument field strength.

Structural and Logical Visualizations

Visual representations are essential for correlating spectral data with molecular structure and understanding the analytical workflow.

Caption: Molecular structure of this compound with proton assignments.

Caption: A logical workflow for acquiring and analyzing a 1H NMR spectrum.

Experimental Protocol for 1H NMR Spectroscopy

The following is a detailed methodology for acquiring a high-quality 1H NMR spectrum of a liquid aromatic compound such as this compound.

4.1. Sample Preparation

-

Analyte: Ensure the this compound sample is pure. If necessary, purify by a suitable method such as distillation or column chromatography.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration: Prepare a solution with a concentration of approximately 5-25 mg of this compound in 0.6-0.7 mL of the deuterated solvent.

-

NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube. Transfer the prepared solution into the NMR tube.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Many commercially available deuterated solvents already contain TMS.

4.2. Instrument and Acquisition Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Locking: Place the NMR tube in the spectrometer and lock the field onto the deuterium signal of the solvent.

-

Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field, aiming for sharp and symmetrical solvent and TMS peaks.

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient for a 1D 1H NMR spectrum.

-

Acquisition Parameters:

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay (e.g., 1-5 seconds) to allow for full relaxation of the protons between scans, ensuring accurate integration.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

-

4.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode and have a flat baseline.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the entire spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift.

-

Integration: Integrate the area under each signal to determine the relative number of protons corresponding to each peak.

-

Peak Picking: Identify the precise chemical shift of each peak and multiplet.

Conclusion

This technical guide provides a thorough analysis of the 1H NMR spectrum of this compound, offering valuable data and protocols for researchers in the chemical and pharmaceutical sciences. The combination of predicted spectral data, clear visualizations of the molecular structure and analytical workflow, and a detailed experimental methodology serves as a robust resource for the characterization of this and similar compounds. Accurate interpretation of 1H NMR spectra is fundamental to confirming molecular structures and ensuring the purity and identity of synthesized compounds.

Physical properties of 1-(4-methylphenyl)pentan-1-one

An In-depth Technical Guide to the Physical Properties of 1-(4-methylphenyl)pentan-1-one

Introduction

1-(4-methylphenyl)pentan-1-one, also known by synonyms such as 4'-methylvalerophenone and 1-(p-tolyl)pentan-1-one, is an aromatic ketone.[1][2][3] Its chemical structure consists of a pentanoyl group attached to a toluene ring at the para-position. This compound serves as an intermediate in various organic syntheses, particularly in the development of fragrances, flavors, and specialized organic molecules for the pharmaceutical and agrochemical industries.[4] Its physical characteristics are fundamental to its application, handling, and storage in a research and development setting. This guide provides a comprehensive overview of its key physical properties, supported by available data.

Chemical Identification

-

IUPAC Name: 1-(4-methylphenyl)pentan-1-one[3]

-

Molecular Weight: 176.26 g/mol [4]

-

InChI Key: BCVCZJADTSTKNH-UHFFFAOYSA-N[1]

Quantitative Physical Properties

The physical properties of 1-(4-methylphenyl)pentan-1-one have been reported across various sources. The data, including experimentally determined and predicted values, are summarized in the table below for clarity and comparison.

| Property | Value | Unit | Source / Notes |

| Appearance | Colorless to Light Yellow Liquid or Solid | - | [2][4] |

| Melting Point | 17 | °C | [5] |

| -2 | °C | [7] | |

| Boiling Point | 261 | °C | at 760 mmHg[5] |

| 266.7 ± 9.0 | °C | at 760 mmHg[1][4] | |

| Density | 0.943 ± 0.06 | g/cm³ | Predicted[5] |

| 0.9 ± 0.1 | g/cm³ | [1] | |

| Flash Point | 121.8 ± 8.8 | °C | [1] |

| Refractive Index | 1.501 | - | [1] |

| Vapor Pressure | 0.0 ± 0.5 | mmHg | at 25°C[1] |

| Water Solubility | log₁₀WS: -3.86 | mol/L | Crippen Calculated Property[8] |

| Octanol/Water Partition Coefficient | logP: 3.368 | - | Crippen Calculated Property[8] |

| logP: 3.72 | - | [1] |

Note: Discrepancies in values, such as for the melting point, may arise from different experimental conditions, sample purity, or measurement techniques.

Experimental Protocols & Methodologies

While specific, detailed experimental protocols for the determination of every physical property of 1-(4-methylphenyl)pentan-1-one are not extensively documented in publicly available literature, the values presented are typically determined using standard analytical chemistry techniques. Below is a general description of the methodologies commonly employed for these measurements.

1. Melting Point Determination: The melting point is typically determined using a melting point apparatus or by Differential Scanning Calorimetry (DSC).

-

Methodology: A small, purified sample of the compound is placed in a capillary tube and heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is recorded. For a substance like 1-(4-methylphenyl)pentan-1-one, which can be a solid at room temperature, this is a critical measurement.[5] The reported value of 17°C suggests it can exist as either a liquid or solid depending on ambient conditions.[5]

2. Boiling Point Determination: The boiling point is measured by distillation at a specific pressure, typically atmospheric pressure (760 mmHg).

-

Methodology: The compound is heated in a distillation apparatus. The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, and the liquid actively boils, is recorded as the boiling point. The values are often reported with the pressure at which they were measured, as boiling point is pressure-dependent.[1][4]

3. Density Measurement: Density is commonly measured using a pycnometer or a digital density meter.

-

Methodology: A pycnometer (a flask with a specific, known volume) is weighed empty, then filled with the liquid sample and weighed again. The density is calculated by dividing the mass of the sample by the known volume of the pycnometer at a specific temperature.

4. Solubility and Partition Coefficient (logP): Water solubility is often determined by methods that measure the concentration of the compound in a saturated aqueous solution. The octanol-water partition coefficient (logP) is a measure of a compound's hydrophobicity.

-

Methodology: For logP, a common method is the "shake-flask" technique. The compound is dissolved in a mixture of n-octanol and water. The mixture is shaken to allow the compound to partition between the two immiscible layers. The concentration of the compound in each layer is then measured (e.g., by UV-Vis spectroscopy or HPLC), and the logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The reported solubility and logP values for this compound are primarily from computational predictions.[8]

Logical Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a chemical compound like 1-(4-methylphenyl)pentan-1-one.

Caption: Workflow for Physical Property Characterization.

Conclusion

1-(4-methylphenyl)pentan-1-one is a compound with well-characterized, though sometimes varied, physical properties. It is typically a liquid or low-melting solid at room temperature, with a high boiling point and limited solubility in water.[2][4][5] The data presented in this guide are essential for professionals in drug development and chemical research, providing the necessary parameters for safe handling, experimental design, and process optimization. While computational predictions are useful, experimentally verified data using standardized protocols remain the gold standard for accurate characterization.

References

- 1. 1-p-Tolyl-pentan-1-one | CAS#:1671-77-8 | Chemsrc [chemsrc.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. This compound | C12H16O | CID 74284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(p-tolyl)Pentan-1-one [myskinrecipes.com]

- 5. 1671-77-8 | CAS DataBase [m.chemicalbook.com]

- 6. 1-Pentanone, 1-(4-methylphenyl)- [webbook.nist.gov]

- 7. 1-(4-methylphenyl)pentan-1-one [stenutz.eu]

- 8. 1-Pentanone, 1-(4-methylphenyl)- (CAS 1671-77-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

Solubility of 4'-Methylvalerophenone in organic solvents

An In-depth Technical Guide to the Solubility of 4'-Methylvalerophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, an aromatic ketone utilized as an intermediate in organic synthesis.[1] While specific quantitative solubility data is not extensively available in public literature, this document outlines the qualitative solubility, presents a framework for experimental determination, and discusses thermodynamic modeling for solubility prediction.

Qualitative Solubility Assessment

This compound is a colorless to pale yellow liquid.[1] General observations from chemical literature indicate that it is poorly soluble in water.[1] However, it is readily soluble in a range of common organic solvents.

Known Solvents:

The principle of "like dissolves like" suggests that its solubility will be higher in solvents with similar polarity. As an aromatic ketone, it is expected to be miscible with many common non-polar and polar aprotic solvents.

Quantitative Solubility Data

A thorough literature search did not yield specific quantitative data for the solubility of this compound in various organic solvents. For research and development purposes, experimental determination of these values is necessary. The following table is presented as a template for researchers to populate with experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

|---|---|---|---|---|

| Methanol | 25 | Data to be determined | Data to be determined | Gravimetric/Spectroscopic |

| Ethanol | 25 | Data to be determined | Data to be determined | Gravimetric/Spectroscopic |

| Isopropanol | 25 | Data to be determined | Data to be determined | Gravimetric/Spectroscopic |

| Acetone | 25 | Data to be determined | Data to be determined | Gravimetric/Spectroscopic |

| Toluene | 25 | Data to be determined | Data to be determined | Gravimetric/Spectroscopic |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Gravimetric/Spectroscopic |

| Hexane | 25 | Data to be determined | Data to be determined | Gravimetric/Spectroscopic |

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a liquid solute like this compound in an organic solvent. This method is based on standard laboratory procedures for creating saturated solutions.

Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with airtight seals

-

Syringe filters (chemically resistant, e.g., PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solute should be visible.

-

Sample Withdrawal: After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to let the undissolved solute settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to prevent any solid particles from being transferred.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed vial. Determine the mass of the solution.

-

Mass Determination: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

-

Calculation: Once the solvent is fully evaporated, weigh the vial containing the solute residue. The difference in mass gives the mass of the dissolved this compound. The solubility can then be calculated in g/100 mL or other desired units.

Logical Workflow for Solubility Analysis

The process of determining and understanding the solubility of a compound like this compound involves both experimental work and theoretical modeling. The following diagram illustrates this logical workflow.

Caption: Logical workflow for solubility determination and application.

Thermodynamic Modeling of Solid-Liquid Equilibrium

For a more in-depth understanding and prediction of solubility, thermodynamic models are employed. These models are crucial for process design, optimization, and reducing the need for extensive experimental work.[4]

Commonly used activity coefficient models for solid-liquid equilibrium (SLE) include:

-

NRTL (Non-Random Two-Liquid) Model: This is a local composition model widely used in chemical engineering for phase equilibria calculations.[5]

-

UNIFAC (Universal Functional Activity Coefficient) Model: This is a group-contribution method that estimates activity coefficients based on the functional groups present in the molecules.[5]

The general equation for solid-liquid equilibrium is:

ln(xᵢγᵢ) = (ΔHfus / R) * (1/Tfus - 1/T)

where:

-

xᵢ is the mole fraction solubility of the solute

-

γᵢ is the activity coefficient of the solute in the liquid phase

-

ΔHfus is the enthalpy of fusion of the solute

-

Tfus is the melting point of the solute

-

R is the ideal gas constant

-

T is the absolute temperature

The melting point of this compound is approximately 17 °C.[2][3] The activity coefficient (γᵢ), which accounts for the non-ideal behavior of the solution, can be calculated using models like NRTL or UNIFAC. These models are essential tools for predicting solubility in various solvents and at different temperatures.[6]

References

- 1. 4-METHYLVALEROPHENONE - SYNTHETIKA [synthetikaeu.com]

- 2. This compound | 1671-77-8 [m.chemicalbook.com]

- 3. This compound | 1671-77-8 [amp.chemicalbook.com]

- 4. Thermodynamic models for predicting and correlating solid–liquid phase equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Experimental Study and Modeling of Solid-liquid Equilibrium for Binary and Ternary Pharmaceutical and Food Systems [openchemicalengineeringjournal.com]

- 6. publications.aiche.org [publications.aiche.org]

Chemical Identification and Physical Properties

An In-depth Technical Guide to the Material Safety Data Sheet for N-Nitroso-N-methylurea (CAS 684-93-5)

Disclaimer: The initial request specified CAS 1671-77-8. However, comprehensive safety data and research overwhelmingly associate the requested in-depth information with N-Nitroso-N-methylurea (NMU), which corresponds to CAS 684-93-5 . CAS 1671-77-8 is identified as 1-(p-tolyl)pentan-1-one, a different chemical entity with significantly less available safety and experimental data. This guide focuses on N-Nitroso-N-methylurea (CAS 684-93-5) to meet the detailed requirements of the prompt for researchers, scientists, and drug development professionals.

N-Nitroso-N-methylurea (NMU) is a potent alkylating agent widely used in experimental research as a carcinogen, mutagen, and teratogen.[1][2] It is crucial for laboratory personnel to be thoroughly familiar with its properties and safety protocols.

Table 1: Chemical and Physical Properties of N-Nitroso-N-methylurea

| Property | Value | Source |

| CAS Number | 684-93-5 | [3] |

| Molecular Formula | C2H5N3O2 | [4][5] |

| Molecular Weight | 103.08 g/mol | [4][6] |

| Appearance | Pale yellow crystals or light yellow moist powder | [6][7] |

| Melting Point | 124 °C (decomposes) | [5] |

| Boiling Point | 188.3°C at 760 mmHg | [5] |

| Density | 1.58 g/cm³ | [5] |

| Solubility | Soluble in water (<0.1 g/100 mL at 18°C) | [5][7] |

| Vapor Pressure | 0.605 mmHg at 25°C | [5] |

| Flash Point | 67.7°C | [5] |

| Stability | Sensitive to humidity and light.[6] Can decompose explosively at room temperature.[5] Should be stored under refrigeration.[6][7] Decomposes in alkaline solutions to produce diazomethane.[6] |

Hazard Identification and Classification

NMU is classified as a highly hazardous substance. It is a known carcinogen, mutagen, and teratogen.[1][6] The Environmental Protection Agency (EPA) has classified N-nitroso-n-methylurea as a Group B2, probable human carcinogen.[8]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Solids | 1, 2 | H228: Flammable solid |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Carcinogenicity | 1A, 1B | H350: May cause cancer |

| Reproductive Toxicity | 1A, 1B | H360: May damage fertility or the unborn child |

Source:[3]

Primary Routes of Exposure: Ingestion, inhalation, and skin contact.[9]

Health Effects:

-

Acute: Contact can irritate the skin and eyes.[7] High exposure may lead to headache, nausea, and vomiting.[7] It can also cause skin allergies, and subsequent low exposure can trigger itching and a rash.[7]

-

Chronic: NMU is a potent carcinogen and may damage the liver.[7] It has been shown to cause cancer of the nervous system, stomach, and skin in animal studies.[7] It is also considered a teratogen, having demonstrated such effects in animal studies.[1][7]

Experimental Protocols and Handling

Due to its hazardous nature, strict protocols must be followed when handling NMU.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when working with NMU.

Caption: Required PPE workflow before handling NMU.

Preparation of NMU Solutions

-

Containment: All preparations must be conducted inside a certified chemical fume hood.[10]

-

Work Surface: The work area should be covered with an absorbent pad, taped down to prevent movement.[10]

-

Aerosol Prevention: Care must be taken to avoid the generation of aerosols during preparation.[10]

-

Hand Washing: Always wash hands thoroughly after removing gloves following any handling of NMU.[10]

Spill and Emergency Procedures

In case of a spill, immediate and appropriate action is required to mitigate exposure and contamination.

Caption: Emergency workflow for NMU spills.

First Aid Measures:

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer CPR but avoid mouth-to-mouth resuscitation.[3][4]

-

Skin Contact: Thoroughly rinse the affected skin with large amounts of water. Remove contaminated clothing and seek medical attention.[3][4]

-

Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Ensure adequate flushing by separating eyelids. Seek immediate medical attention.[3][4]

-

Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting unless directed by medical personnel. Seek immediate medical attention.[4][6]

Inactivation and Waste Disposal

All materials contaminated with NMU must be decontaminated or disposed of as hazardous waste.[10]

Inactivation Protocol:

-

Prepare a solution of 10% sodium thiosulfate and 1% sodium hydroxide.[10]

-

Submerge or saturate all contaminated materials in this solution within a chemical fume hood.[10]

-

Allow materials to soak for 24 hours.[10]

-

After 24 hours, the solution can be poured down the drain with copious amounts of water.[10]

-

Any remaining solid waste (e.g., absorbent pads) must be bagged and disposed of as hazardous waste.[10]

Toxicological Information and Biological Pathways

NMU is a direct-acting alkylating agent. Its toxicity stems from its ability to transfer its methyl group to nucleobases in DNA, which can lead to mutations and the initiation of cancer.[1][2][6]

Caption: Simplified mechanism of NMU-induced carcinogenesis.

The alkylation of nucleic acids by NMU has been observed in various tissues, including the brain, lungs, kidneys, and liver, across multiple species.[6] This widespread activity underscores its potency as a systemic carcinogen. Animal studies have reported the induction of tumors in the brain, spinal cord, nerves, stomach, pancreas, and kidneys following oral exposure to NMU.[8][11]

Storage and Stability

Proper storage is critical to prevent decomposition and potential explosion.

-

Temperature: Recommended storage is under refrigeration at -20°C.[4]

-

Conditions: Keep the container tightly sealed in a cool, well-ventilated area.[4]

-

Protection: Protect from direct sunlight, sources of ignition, and humidity.[4][6]

-

Incompatibilities: NMU is incompatible with strong acids, strong bases, water, and nucleophilic reagents.[12][13] It can react explosively with a 40% potassium hydroxide solution.[7]

This technical guide provides a summary of the critical safety and handling information for N-Nitroso-N-methylurea. All personnel intending to work with this compound must consult the full Safety Data Sheet from their supplier and receive specific training on its handling and emergency procedures.

References

- 1. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]

- 2. Buy N-Nitroso-N-Methyl Urea (NMU) 684-93-5 Online [nsrlaboratories.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. abmole.com [abmole.com]

- 5. chembk.com [chembk.com]

- 6. N-Methyl-N-nitrosourea | C2H5N3O2 | CID 12699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nj.gov [nj.gov]

- 8. epa.gov [epa.gov]

- 9. safety.net.technion.ac.il [safety.net.technion.ac.il]

- 10. unthealth.edu [unthealth.edu]

- 11. N-Nitroso-N-methylurea (IARC Summary & Evaluation, Volume 17, 1978) [inchem.org]

- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. store.sangon.com [store.sangon.com]

An In-depth Technical Guide to the Reaction Mechanism of 4'-Methylvalerophenone Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4'-methylvalerophenone, a valuable aromatic ketone intermediate in organic synthesis. The primary focus is on its formation via the Friedel-Crafts acylation of toluene with valeryl chloride. This document details the underlying reaction mechanism, provides a comprehensive experimental protocol, and presents quantitative data from analogous reactions to serve as a reference for reaction optimization. Furthermore, this guide includes detailed visualizations of the reaction mechanism and experimental workflow to facilitate a deeper understanding and practical application of this important transformation.

Introduction

This compound, also known as 1-(p-tolyl)pentan-1-one, is an organic compound with the chemical formula C₁₂H₁₆O.[1] It belongs to the class of aromatic ketones and serves as a significant building block in the synthesis of more complex organic molecules, including active pharmaceutical ingredients (APIs). The introduction of the valerophenone moiety to a methylated aromatic ring provides a scaffold that can be further functionalized, making it a compound of interest for medicinal chemists and drug development professionals.

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the reaction of an aromatic substrate, in this case, toluene, with an acylating agent, valeryl chloride, in the presence of a Lewis acid catalyst.

Reaction Mechanism: Friedel-Crafts Acylation

The formation of this compound from toluene and valeryl chloride proceeds via a well-established electrophilic aromatic substitution mechanism, specifically a Friedel-Crafts acylation. The reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃).

The mechanism can be described in three key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, reacts with valeryl chloride to form a highly electrophilic acylium ion. This is the rate-determining step of the reaction.

-

Electrophilic Attack: The π-electron system of the toluene ring acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Regeneration of the Aromatic Ring: A weak base, typically [AlCl₄]⁻, abstracts a proton from the carbon atom of the sigma complex that is bonded to the acyl group. This step restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the Lewis acid catalyst.

Due to the electron-donating nature of the methyl group on the toluene ring, the electrophilic attack is directed to the ortho and para positions. However, due to steric hindrance, the para substituted product, this compound, is the major product.

References

The Evolving Landscape of 4'-Methylvalerophenone Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methylvalerophenone and its derivatives, a class of synthetic compounds, have garnered significant attention within the scientific community, primarily for their potent neuropharmacological effects. Structurally related to cathinone, the active alkaloid in the khat plant, these compounds, particularly the α-pyrrolidinophenone series, have been extensively investigated as monoamine transporter inhibitors. This technical guide provides an in-depth overview of the current understanding of the biological activities of this compound derivatives, with a focus on their neuropharmacology and emerging evidence of their cytotoxic potential. This document summarizes quantitative data, details key experimental methodologies, and visualizes relevant biological pathways to serve as a comprehensive resource for researchers in pharmacology and drug discovery.

Neuropharmacological Activities: Potent Monoamine Transporter Inhibition

The primary and most well-documented biological activity of this compound derivatives is their potent inhibition of monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET). Their activity at the serotonin transporter (SERT) is generally significantly lower. This selective inhibition leads to an increase in the extracellular concentrations of dopamine and norepinephrine in the brain, underlying their stimulant effects.

Quantitative Data on Monoamine Transporter Inhibition

The following table summarizes the in vitro inhibitory potencies (IC50 values) of various this compound derivatives and related compounds on human monoamine transporters.

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference(s) |

| Pyrovalerone | 17.5 | 49.3 | >10,000 | [1] |

| 3,4-Methylenedioxypyrovalerone (MDPV) | 4.1 | 26 | 3,349 | [2] |

| α-Pyrrolidinopentiophenone (α-PVP) | 40 | 20 | >10,000 | [3] |

| 4'-Methyl-α-pyrrolidinohexanophenone (MPHP) | 12.8 | 46.1 | >10,000 | [1] |

| α-Pyrrolidinohexanophenone (α-PHP) | 20 | 40 | >10,000 | [3] |

Table 1: In vitro inhibitory potencies of selected this compound derivatives and related compounds on human monoamine transporters.

Signaling Pathway of Dopamine Transporter Inhibition

The primary mechanism of action of these compounds at the cellular level is the blockade of dopamine reuptake. The following diagram illustrates this process.

Cytotoxic Activities

Emerging research has begun to explore the cytotoxic effects of this compound derivatives, suggesting potential for anticancer research, but also highlighting their cellular toxicity. Studies have demonstrated that these compounds can induce cell death in various human cell lines.

Quantitative Data on Cytotoxicity

The following table presents the cytotoxic potencies (LC50 values) of several pyrovalerone derivatives against different human cell lines.

| Compound | Cell Line | LC50 (µM) | Exposure Time | Reference(s) |

| Pyrovalerone | SH-SY5Y (neuroblastoma) | >1000 | 48h | [4] |

| Hep G2 (hepatocellular carcinoma) | >1000 | 48h | [4] | |

| RPMI 2650 (nasal septum carcinoma) | >1000 | 48h | [4] | |

| 3,4-Methylenedioxypyrovalerone (MDPV) | SH-SY5Y | >1000 | 48h | [4] |

| Hep G2 | >1000 | 48h | [4] | |

| RPMI 2650 | >1000 | 48h | [4] | |

| 3,4-Catechol-PV (MDPV metabolite) | Undifferentiated SH-SY5Y | 553.9 | 48h | [5] |

| Differentiated SH-SY5Y | 951 | 48h | [5] | |

| α-Pyrrolidinovalerothiophenone (α-PVT) | SH-SY5Y | ~200 | 48h | [4] |

| Hep G2 | ~300 | 48h | [4] | |

| RPMI 2650 | ~400 | 48h | [4] | |

| α-Pyrrolidinooctanophenone (PV9) | SH-SY5Y | ~100 | 48h | [4] |

| Hep G2 | ~200 | 48h | [4] | |

| RPMI 2650 | ~300 | 48h | [4] | |

| α-Pyrrolidinopentiophenone (α-PVP) | TK6 (lymphoblastoid) | >100 | 26h | [3] |

| α-Pyrrolidinohexanophenone (α-PHP) | TK6 | >100 | 26h | [3] |

Table 2: Cytotoxic potencies of selected pyrovalerone derivatives.

Hypothetical Signaling Pathway for Cytotoxicity

The cytotoxic effects of some synthetic cathinones are thought to be mediated through the induction of mitochondrial dysfunction and subsequent activation of apoptotic pathways.

Potential Anti-inflammatory and Antimicrobial Activities

The investigation into the anti-inflammatory and antimicrobial properties of this compound derivatives is still in its nascent stages. While direct evidence is limited, the known mechanisms of action of related compounds suggest potential avenues for future research.

Anti-inflammatory Effects

Monoamine reuptake inhibitors have been shown to possess anti-inflammatory properties, primarily through the modulation of cytokine production in the central nervous system.[6][7] By increasing synaptic concentrations of norepinephrine and dopamine, these compounds may influence signaling pathways that regulate neuroinflammation. This suggests that this compound derivatives could have indirect anti-inflammatory effects, a hypothesis that warrants further investigation.

Antimicrobial Properties

Some studies have suggested that synthetic cathinones, as a broad class, may possess antimicrobial properties.[8][9] However, to date, there is a scarcity of published data demonstrating and quantifying the direct antibacterial or antifungal activity of this compound and its close analogs against specific microbial strains. This represents a significant knowledge gap and a potential area for future drug discovery efforts.

Experimental Protocols

Monoamine Transporter Uptake Assay

This assay is fundamental to characterizing the neuropharmacological profile of this compound derivatives.

Objective: To determine the in vitro potency of a compound to inhibit the reuptake of dopamine, norepinephrine, and serotonin by their respective transporters.

General Procedure:

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters are cultured under standard conditions.

-

Assay Preparation: Cells are harvested and resuspended in a physiological buffer.

-

Compound Incubation: The cell suspension is incubated with various concentrations of the test compound (e.g., a this compound derivative).

-

Radioligand Addition: A radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake reaction.

-

Termination of Uptake: After a short incubation period, the uptake is terminated by rapid filtration through glass fiber filters to separate the cells from the assay medium.

-

Quantification: The radioactivity retained on the filters, which corresponds to the amount of radioligand taken up by the cells, is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is calculated from concentration-response curves.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Objective: To determine the concentration of a compound that reduces the viability of a cell population by 50% (LC50).

General Procedure:

-

Cell Seeding: Human cancer cell lines (e.g., SH-SY5Y, Hep G2) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The LC50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Objective: To find the lowest concentration of a compound that inhibits the visible growth of a microorganism.

General Procedure:

-

Inoculum Preparation: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

The biological activities of this compound derivatives are predominantly characterized by their potent and selective inhibition of dopamine and norepinephrine transporters. This neuropharmacological profile underpins their stimulant effects and has made them a subject of intense research in the context of both therapeutic potential and abuse liability. Emerging evidence also points towards a cytotoxic potential of these compounds, opening new avenues for investigation in oncology, while also raising concerns about their cellular toxicity.

Significant research gaps remain, particularly concerning the anti-inflammatory and antimicrobial activities of this chemical class. Future studies should aim to:

-

Systematically screen this compound derivatives against a broad range of cancer cell lines to better define their cytotoxic profile and potential as anticancer leads.

-

Investigate the direct antimicrobial effects of these compounds against a panel of clinically relevant bacteria and fungi to explore their potential as novel anti-infective agents.

-

Elucidate the specific signaling pathways involved in both the cytotoxic and potential anti-inflammatory effects of these derivatives.

A deeper understanding of the diverse biological activities of this compound derivatives will be crucial for both mitigating the public health risks associated with their illicit use and potentially harnessing their unique pharmacological properties for therapeutic development.

References

- 1. mdpi.com [mdpi.com]

- 2. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cytotoxic Activity of Pyrovalerone Derivatives, an Emerging Group of Psychostimulant Designer Cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic Effects of 3,4-Catechol-PV (One Major MDPV Metabolite) on Human Dopaminergic SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The psychoactive cathinone derivative pyrovalerone alters locomotor activity and decreases dopamine receptor expression in zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monoamine signaling and neuroinflammation: mechanistic connections and implications for neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. From Psychoactivity to Antimicrobial Agents: Multifaceted Applications of Synthetic Cathinones and Catha edulis Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to p-Methylvalerophenone: Discovery, Synthesis, and Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Methylvalerophenone, also known as 4'-methylvalerophenone, is an aromatic ketone that serves as a crucial intermediate in the synthesis of various organic compounds, most notably in the pharmaceutical industry as a precursor to psychoactive substances such as pyrovalerone. This technical guide provides a comprehensive overview of its discovery, detailed synthesis protocols, physicochemical properties, and its role in drug development, particularly in the context of norepinephrine-dopamine reuptake inhibitors (NDRIs).

Introduction and Historical Context

While the precise date of the first synthesis of p-methylvalerophenone is not extensively documented in readily available literature, its existence and use as a chemical intermediate can be inferred from the historical development of its derivatives. The synthesis of pyrovalerone, a psychoactive stimulant, was first reported by Heffe in 1964, indicating that its precursor, p-methylvalerophenone, was accessible to chemists at that time.[1] Valerophenone and its derivatives are utilized in various fields, including as tools in photochemical studies and as inhibitors of enzymes like carbonyl reductase.[2] p-Methylvalerophenone, with the chemical formula C12H16O, is a colorless liquid soluble in organic solvents and is recognized for its role as a building block in the synthesis of more complex molecules.[3]

Physicochemical Properties

A summary of the key physicochemical properties of p-methylvalerophenone is presented in the table below, compiled from various chemical databases.

| Property | Value | References |

| Molecular Formula | C₁₂H₁₆O | [3][4] |

| Molecular Weight | 176.25 g/mol | [3][4] |

| CAS Number | 1671-77-8 | [3][4] |

| Appearance | Colorless to pale yellow liquid | [3][5] |

| Boiling Point | 261 °C | [2] |

| Melting Point | 17 °C | [2] |

| Density | ~0.943 g/cm³ | [2] |

| Solubility | Soluble in organic solvents like ethanol and acetone; insoluble in water. | [3] |

| IUPAC Name | 1-(4-methylphenyl)pentan-1-one | [4] |

| Synonyms | This compound, p-Tolyl butyl ketone | [4] |

Synthesis of p-Methylvalerophenone

The most common and industrially significant method for the synthesis of p-methylvalerophenone is the Friedel-Crafts acylation of toluene with valeryl chloride. This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a highly reactive acylium ion that then acylates the toluene ring. Due to the ortho-, para-directing effect of the methyl group on the toluene ring, the primary product is the para-substituted isomer, p-methylvalerophenone, with smaller amounts of the ortho-isomer being formed.

General Reaction Scheme

Caption: Friedel-Crafts Acylation for p-Methylvalerophenone Synthesis.

Detailed Experimental Protocol

The following protocol is a representative procedure for the laboratory-scale synthesis of p-methylvalerophenone based on established Friedel-Crafts acylation methods.[6][7][8][9][10][11]

Materials:

-

Toluene (dried)

-

Valeryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (CH₂Cl₂) (solvent)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Addition funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture using drying tubes.

-

Catalyst Suspension: Add anhydrous aluminum chloride (1.1 equivalents) to the round-bottom flask, followed by anhydrous dichloromethane to create a suspension.

-

Cooling: Cool the flask in an ice bath to 0-5 °C with stirring.

-

Acyl Chloride Addition: Dissolve valeryl chloride (1.0 equivalent) in a small amount of anhydrous dichloromethane and add it to the addition funnel. Add the valeryl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

-

Toluene Addition: After the addition of valeryl chloride is complete, add a solution of toluene (1.0 equivalent) in anhydrous dichloromethane to the addition funnel and add it dropwise to the reaction mixture over 30 minutes, again keeping the temperature below 10 °C.

-

Reaction: After the addition of toluene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure p-methylvalerophenone.

Role in Drug Development and Signaling Pathways

p-Methylvalerophenone is a key precursor in the synthesis of a class of psychoactive compounds known as synthetic cathinones, with pyrovalerone being a prominent example.[12][13] These compounds are recognized for their activity as norepinephrine-dopamine reuptake inhibitors (NDRIs).[13][14]

Mechanism of Action of NDRIs

NDRIs function by binding to and blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT) in the presynaptic neuron. This inhibition prevents the reuptake of norepinephrine and dopamine from the synaptic cleft, leading to an increase in their extracellular concentrations and enhanced neurotransmission.[14][15] This dual action on both norepinephrine and dopamine pathways is believed to contribute to the stimulant and mood-altering effects of these drugs.

Caption: Mechanism of Action of Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs).

Synthesis of Pyrovalerone from p-Methylvalerophenone

The conversion of p-methylvalerophenone to pyrovalerone typically involves an α-bromination followed by nucleophilic substitution with pyrrolidine.[1]

Caption: Synthetic Pathway from p-Methylvalerophenone to Pyrovalerone.

Conclusion